Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate

Solubility Physicochemical property Biphasic catalysis

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS 39863-21-3) is a specialized organic building block featuring a rigid bicyclo[2.2.2]octa-2,5-diene core with an ethyl ester substituent. This homoconjugated diene structure confers unique reactivity in metal-catalyzed transformations, including ortho-disubstitution reactions of aromatic rings.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 39863-21-3
Cat. No. B3178149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
CAS39863-21-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2CCC1C=C2
InChIInChI=1S/C11H14O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,7-9H,2,4,6H2,1H3
InChIKeyGFQTZTQVDBODHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS 39863-21-3): A Bridged Bicyclic Diene Ester Building Block for Organic Synthesis and Catalysis Research


Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS 39863-21-3) is a specialized organic building block featuring a rigid bicyclo[2.2.2]octa-2,5-diene core with an ethyl ester substituent . This homoconjugated diene structure confers unique reactivity in metal-catalyzed transformations, including ortho-disubstitution reactions of aromatic rings [1]. The compound serves as a versatile intermediate in the synthesis of chiral diene ligands for asymmetric catalysis, an area where bicyclo[2.2.2]octadiene scaffolds are recognized for providing high enantioselectivity [2]. Its commercial availability at 95-98% purity makes it accessible for research-scale synthetic applications .

Why Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS 39863-21-3) Cannot Be Simply Substituted with Close Analogs: Critical Differences in Solubility, Reactivity, and Synthetic Utility


Although structurally related bicyclo[2.2.2]octadiene esters share a common core, substitution of ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate with a close analog—such as the methyl ester or the unsubstituted diene—can significantly alter physicochemical properties and reaction outcomes. The ethyl ester's markedly low aqueous solubility (0.21 g/L at 25°C) directly influences its handling and partitioning in biphasic reaction systems compared to other ester derivatives. Furthermore, the electron-withdrawing nature and steric profile of the ethyl ester group modulate the diene's reactivity in palladium-catalyzed ortho-disubstitution reactions, where the bicyclo[2.2.2]octa-2,5-diene skeleton itself is essential for successful transformation [1]. The specific substitution pattern (2-carboxylate) also dictates the ligand geometry and enantioselectivity in asymmetric catalysis applications [2]. Generic substitution without consideration of these quantifiable differences risks compromised synthetic efficiency and altered catalytic performance.

Quantitative Differentiation of Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS 39863-21-3): Key Comparative Data vs. Methyl Ester and Unsubstituted Diene Analogs


Aqueous Solubility: Ethyl Ester vs. Methyl Ester – A Critical Parameter for Biphasic Reaction Design

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate exhibits a calculated aqueous solubility of 0.21 g/L at 25°C . In contrast, the methyl ester analog (methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate, CAS 118751-72-7) is reported to have an aqueous solubility of 38 mg/L (0.038 g/L) under comparable conditions . This represents a 5.5-fold difference in aqueous solubility between the two esters, a parameter that directly influences partitioning behavior in biphasic reactions and the feasibility of aqueous work-up procedures.

Solubility Physicochemical property Biphasic catalysis

Essential Skeletal Requirement for Pd-Catalyzed Ortho-Disubstitution: Bicyclo[2.2.2]octa-2,5-diene Core as a Non-Negotiable Scaffold

In a systematic study of Pd(OAc)₂-catalyzed ortho-disubstitution reactions with aromatic compounds, only dienes containing the bicyclo[2.2.2]octa-2,5-diene skeleton successfully yielded ortho-disubstituted aromatics. Other homo-conjugated diene scaffolds failed to produce the desired transformation [1]. Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate, as a derivative of this privileged core, retains the structural features essential for this reactivity, whereas alternative diene frameworks (e.g., norbornadiene or acyclic dienes) do not participate in this specific Pd-catalyzed manifold.

Palladium catalysis C-H activation Ortho-disubstitution

Molecular Weight and Lipophilicity Differences: Ethyl Ester vs. Methyl Ester – Implications for Chromatographic Behavior and Membrane Permeability

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (C₁₁H₁₄O₂, MW 178.23 g/mol) has a molecular weight 14.03 g/mol (8.5%) higher than its methyl ester counterpart (C₁₀H₁₂O₂, MW 164.20 g/mol) [1]. This mass difference corresponds to an additional methylene unit, which incrementally increases lipophilicity. While experimental logP values are not available in the current literature, the XLogP3-AA value for the methyl ester is reported as 2.2 [1]; the ethyl ester is expected to exhibit a logP of approximately 2.7-2.9 based on the standard Hansch-Leo π value for a methylene group (+0.5).

Lipophilicity Chromatography Physicochemical property

Optimal Research Applications for Ethyl Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS 39863-21-3) Based on Quantifiable Differentiation


Palladium-Catalyzed Ortho-Disubstitution of Aromatic Rings

This compound is ideally suited as a reactant in Pd(OAc)₂-catalyzed ortho-disubstitution reactions with aromatic substrates. As demonstrated in peer-reviewed studies, only dienes bearing the bicyclo[2.2.2]octa-2,5-diene skeleton participate in this transformation; other diene classes fail to react [1]. Researchers aiming to synthesize ortho-disubstituted aromatics via this specific C-H activation manifold must employ a bicyclo[2.2.2]octadiene derivative, and the ethyl ester variant provides a convenient, commercially available entry point.

Synthesis of Chiral Diene Ligands for Asymmetric Catalysis

The bicyclo[2.2.2]octa-2,5-diene core is a privileged scaffold for chiral diene ligands used in rhodium-catalyzed asymmetric transformations, where such ligands often outperform phosphorus-based alternatives in enantioselectivity [2]. Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate serves as a functionalized building block for constructing 2,5-disubstituted bod ligands, enabling further derivatization at the ester position to tune steric and electronic properties.

Biphasic Reaction Systems Requiring Controlled Substrate Partitioning

With a calculated aqueous solubility of 0.21 g/L at 25°C , the ethyl ester offers distinct partitioning behavior compared to the more water-soluble methyl ester analog. This solubility profile may be advantageous in biphasic catalytic systems where moderate water solubility is desired to facilitate mass transfer without complete dissolution in the aqueous phase, potentially influencing reaction kinetics and simplifying product isolation.

Building Block for Bridged Bicyclic Compound Libraries

The rigid bicyclo[2.2.2]octadiene framework imparts conformational constraint, a desirable feature in medicinal chemistry for improving target selectivity and metabolic stability. The ethyl ester functionality provides a synthetic handle for further elaboration—such as hydrolysis to the carboxylic acid, amidation, or reduction—enabling the generation of diverse compound libraries based on the bicyclo[2.2.2]octadiene scaffold.

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